Boc-2-methyl-D-phenylalanine

Catalog No.
S679969
CAS No.
80102-29-0
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-methyl-D-phenylalanine

CAS Number

80102-29-0

Product Name

Boc-2-methyl-D-phenylalanine

IUPAC Name

(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1

InChI Key

PCGOCPOJLMLJAR-GFCCVEGCSA-N

SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

80102-29-0;Boc-2-methyl-D-phenylalanine;Boc-D-Phe(2-Me)-OH;(R)-2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoicacid;BOC-D-2-METHYLPHE;SBB064573;Boc-D-2-Methylphenylalanine;(2R)-2-[(tert-butoxy)carbonylamino]-3-(2-methylphenyl)propanoicacid;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoicacid;Boc-L-phe(2-me)-OH;AC1ODTTM;BOC-O-ME-D-PHE-OH;Boc-2-Methy-D-Phenylalanine;BOC-D-2-ME-PHE-OH;14997_ALDRICH;SCHEMBL269929;14997_FLUKA;CTK8C5727;MolPort-001-758-361;ZINC2567266;CB-745;KM2014;N-BOC-D-2-METHYLPHENYLALANINE;AKOS015890211;AB06736

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-2-methyl-D-phenylalanine is a derivative of the amino acid D-phenylalanine, distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methyl group at the second carbon position. Its chemical formula is C15H21NO4, and it is characterized by its white crystalline form. The Boc group serves to protect the amino functionality during

Boc-D-Phe(2-Me)-OH itself is not likely to have a specific biological mechanism of action. However, when incorporated into peptides, it can influence the overall properties of the peptide due to the steric hindrance caused by the methyl group and the hydrophobicity of the aromatic ring. This can be used to study how these modifications affect peptide function, binding interactions, or stability [].

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling the compound.
  • Handle it in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Refer to safety data sheets (SDS) from suppliers for specific handling and disposal instructions.

Here are some potential scientific research applications of Boc-2-methyl-D-phenylalanine:

  • Peptide Synthesis

    Boc-D-MePhe can be a valuable building block for the synthesis of peptides containing D-amino acids. Peptides are short chains of amino acids linked together by peptide bonds. These D-amino acid containing peptides can be used to study protein-protein interactions or as potential drug candidates [].

  • Study of Protein-Ligand Interactions

    Boc-D-MePhe can be incorporated into model ligands to study their interactions with specific proteins. By studying how these modified ligands bind to proteins, researchers can gain insights into the natural function of the protein and develop new drugs that target these interactions [].

  • Enzyme Inhibition Studies

    Boc-D-MePhe may be used to design and synthesize enzyme inhibitors. Enzymes are proteins that act as catalysts in biological reactions. By inhibiting specific enzymes, researchers can study their role in cellular processes and potentially develop new therapeutic strategies [].

  • Development of New Materials

    Boc-D-MePhe, due to its unique chemical structure, could be a building block for the development of new materials with specific properties. For example, it could be used to create polymers with interesting optical or biological properties [].

Typical of amino acids. The Boc group can be removed under acidic conditions, allowing for the regeneration of the free amine. Common reactions include:

  • Nucleophilic Substitution: The amine can react with electrophiles to form amides or other derivatives.
  • Peptide Bond Formation: The carboxylic acid group can react with other amino acids or activated carboxylic acids to form peptides.
  • Deprotection Reactions: The Boc group can be cleaved using acids such as trifluoroacetic acid or hydrochloric acid, yielding D-phenylalanine .

Boc-2-methyl-D-phenylalanine exhibits biological activities associated with its parent compound, D-phenylalanine. D-phenylalanine has been studied for its potential analgesic properties and ability to enhance endorphin production, which may contribute to pain relief and mood elevation. It acts as an inhibitor of certain enzymes involved in peptide metabolism, such as carboxypeptidase A .

The synthesis of Boc-2-methyl-D-phenylalanine typically involves:

  • Protection of D-phenylalanine: The amino group of D-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Methylation: The second carbon is then methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate.
  • Purification: The product is purified through crystallization or chromatography to obtain Boc-2-methyl-D-phenylalanine in high purity .

Boc-2-methyl-D-phenylalanine is primarily utilized in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins.
  • Drug Development: Its derivatives are explored for therapeutic applications due to their biological activities.
  • Research: Used in studies investigating the structure-function relationship of peptides and proteins .

Studies on Boc-2-methyl-D-phenylalanine have focused on its interactions with various biological targets, particularly its role in modulating enzyme activity related to pain and mood regulation. Research indicates that it may influence the activity of endorphin-producing pathways, enhancing analgesic effects when used in conjunction with other compounds that affect neurotransmitter levels .

Boc-2-methyl-D-phenylalanine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Boc-D-PhenylalanineContains a phenyl groupDirectly involved in pain modulation
Boc-Methyl-L-TyrosineContains a hydroxyl group on the phenyl ringHydroxyl group allows for different reactivity
Boc-L-LeucineContains an isobutyl side chainLarger side chain affects hydrophobicity
Boc-D-TryptophanContains an indole ringIndole ring contributes to unique biological activities

Boc-2-methyl-D-phenylalanine's unique methyl substitution at the second carbon distinguishes it from these similar compounds, influencing its reactivity and biological properties.

XLogP3

2.9

Wikipedia

Boc-2-methyl-D-phenylalanine

Dates

Modify: 2023-08-15

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